Cinnoline-4-carbaldehyde chemical structure and properties
Cinnoline-4-carbaldehyde chemical structure and properties
An In-Depth Technical Guide to the Cinnoline Scaffold: Structure, Properties, and Therapeutic Potential of Cinnoline-4-carbaldehyde
Introduction
The cinnoline (1,2-benzodiazine) nucleus is a paramount heterocyclic scaffold, serving as a foundational structure in medicinal chemistry and drug discovery.[1][2] As an isostere of quinoline and an isomer of phthalazine, its unique arrangement of two adjacent nitrogen atoms within a bicyclic aromatic system imparts distinct electronic and chemical properties.[1][3] While the parent cinnoline ring system was first synthesized in 1883, its derivatives have since been identified as potent agents across a vast spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antifungal applications.[1][2][4][5][6]
This guide focuses on Cinnoline-4-carbaldehyde, a key derivative that exemplifies the synthetic versatility of the cinnoline core. The aldehyde functional group at the C-4 position acts as a chemically reactive handle, enabling the development of diverse molecular libraries. We will delve into the fundamental structure and properties of the cinnoline nucleus, explore established synthetic pathways, and elucidate the reactivity that makes Cinnoline-4-carbaldehyde a valuable building block for novel therapeutics. This analysis is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important molecular framework.
The Cinnoline Core: Physicochemical and Spectroscopic Profile
The foundational cinnoline structure consists of a benzene ring fused to a pyridazine ring. The placement of the nitrogen atoms at positions 1 and 2 significantly influences the molecule's electron density, dipole moment, and reactivity, distinguishing it from other diazines. This arrangement is crucial for its interaction with biological targets.
Characterization of cinnoline and its derivatives relies heavily on a suite of analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for confirming the structure and purity of synthesized compounds.[4]
Physicochemical Properties of Cinnoline
The core properties of the parent cinnoline molecule are summarized below. These values serve as a baseline for understanding how substitutions, such as the addition of a carbaldehyde group at the C-4 position, will modulate the molecule's characteristics.
| Property | Value | Source |
| Chemical Formula | C₈H₆N₂ | [3] |
| Molar Mass | 130.150 g·mol⁻¹ | [3] |
| Melting Point | 39 °C (102 °F) | [3] |
| Acidity (pKa) | 2.64 | [3] |
| CAS Number | 253-66-7 | [3] |
Synthesis of the Cinnoline Nucleus
The construction of the cinnoline ring system is a cornerstone of its chemistry, with several named reactions developed to provide access to the core and its substituted analogs. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Key Synthetic Methodologies:
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Richter Cinnoline Synthesis: This classic method involves the cyclization of an ortho-alkynyl aryldiazonium salt.[3] It was the first route to produce the parent heterocycle, albeit in an impure form initially.[3]
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Borsche Cinnoline Synthesis: Another established method for forming the cinnoline ring.[3]
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Friedel-Crafts Type Cyclization: This approach utilizes the intramolecular cyclization of arylhydrazones, often catalyzed by Lewis acids like titanium tetrachloride (TiCl₄), to form the N-N and C-C bonds necessary to close the pyridazine ring.[7] This method is particularly useful for generating 4-hydroxycinnoline derivatives, which can be further modified.[7]
The general workflow for synthesizing the cinnoline core often involves the formation of a key intermediate followed by a cyclization step, which is then elaborated to introduce functionalities like the carbaldehyde group.
Caption: Generalized workflow for the synthesis of Cinnoline-4-carbaldehyde.
Experimental Protocol: Synthesis of a 4-Hydroxycinnoline Intermediate via Friedel-Crafts Cyclization
This protocol describes a representative procedure for synthesizing a precursor to Cinnoline-4-carbaldehyde. The causality behind this choice is its reliability and utility in producing a versatile intermediate.
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Preparation of the Phenylhydrazone:
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Step 1a: Dissolve the starting aniline derivative in aqueous HCl and cool to 0-5°C.
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Step 1b: Add a solution of sodium nitrite dropwise to form the diazonium salt. Rationale: Diazotization requires cold, acidic conditions to prevent premature decomposition of the unstable diazonium species.
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Step 1c: In a separate flask, prepare a solution of a β-keto ester (e.g., ethyl acetoacetate) and sodium acetate.
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Step 1d: Slowly add the diazonium salt solution to the β-keto ester solution while maintaining the temperature below 5°C. The resulting phenylhydrazone often precipitates and can be collected by filtration. Rationale: The Japp-Klingemann reaction couples the diazonium salt to the active methylene compound to form the required hydrazone intermediate.
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-
Cyclization to the Cinnoline Core:
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Step 2a: Suspend the dried phenylhydrazone in a suitable inert solvent (e.g., dichloromethane).
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Step 2b: Add a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄), dropwise at room temperature.[7]
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Step 2c: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed. Rationale: The Lewis acid coordinates to the carbonyl oxygen, activating the molecule for intramolecular electrophilic attack on the benzene ring, thereby closing the cinnoline ring.
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Step 2d: Quench the reaction by carefully pouring it over ice and perform an aqueous workup.
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Step 2e: Purify the resulting 4-hydroxycinnoline derivative by recrystallization or column chromatography.
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Chemical Reactivity and Derivatization
The synthetic power of Cinnoline-4-carbaldehyde lies in the dual reactivity of its scaffold: the aromatic core and the aldehyde functional group. The cinnoline ring itself can undergo electrophilic substitution, primarily on the benzene portion of the molecule.[4] However, the aldehyde group at the C-4 position is the primary site for derivatization.
The aldehyde is a potent electrophile, making it a versatile handle for introducing a wide array of functional groups and building molecular complexity. This reactivity is central to its use in constructing libraries of potential drug candidates.
Caption: Key chemical transformations of Cinnoline-4-carbaldehyde.
The Pharmacological Significance of Cinnoline Derivatives
The cinnoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets, leading to diverse pharmacological effects.[1][2] By modifying the substituents at various positions on the ring, researchers can fine-tune the activity, selectivity, and pharmacokinetic properties of the resulting compounds.
Derivatives of cinnoline have demonstrated significant potential in numerous therapeutic areas:
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Antibacterial and Antifungal Activity: Cinnoline-based compounds have shown potent activity against various bacterial and fungal strains.[2][5] Cinoxacin, a notable example, is an antibacterial agent effective against gram-negative bacteria.[1][5]
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Anticancer Activity: Many cinnoline derivatives have been investigated for their antitumor properties, showing promise in inhibiting cancer cell proliferation.[1][2]
-
Anti-inflammatory Effects: The scaffold has been successfully used to develop anti-inflammatory agents, such as Cinnopentazone.[5]
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Other Activities: The therapeutic reach of cinnolines also includes antimalarial, anthelmintic, antithrombotic, antihistamine, and CNS activities.[1][4][5][6]
Caption: Diverse pharmacological applications of the cinnoline scaffold.
Cinnoline-4-carbaldehyde in Drug Discovery: A Versatile Synthon
Cinnoline-4-carbaldehyde serves as an ideal starting point for leveraging the pharmacological potential of the cinnoline core. Its aldehyde group provides a reliable reaction site for combinatorial chemistry and fragment-based drug design.
Protocol: Synthesis of a Cinnoline-4-yl Schiff Base Derivative
This protocol illustrates how Cinnoline-4-carbaldehyde can be used to create more complex molecules, a process that is self-validating through standard characterization of the product.
-
Reagent Preparation:
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Dissolve 1.0 equivalent of Cinnoline-4-carbaldehyde in a suitable solvent such as ethanol or methanol.
-
In a separate vial, dissolve 1.0-1.1 equivalents of a primary amine (R-NH₂) of interest.
-
-
Condensation Reaction:
-
Add the amine solution to the Cinnoline-4-carbaldehyde solution at room temperature.
-
Add a catalytic amount (1-2 drops) of glacial acetic acid. Rationale: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the rate of nucleophilic attack by the amine.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60°C) for 2-12 hours. Monitor the reaction progress via TLC.
-
-
Isolation and Purification:
-
Upon completion, cool the reaction mixture. The Schiff base product may precipitate directly from the solution.
-
If no precipitate forms, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with cold solvent to remove impurities.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure Schiff base derivative.
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-
Characterization:
-
Confirm the structure of the final product using ¹H NMR (observing the disappearance of the aldehyde proton signal and the appearance of the imine proton signal), IR spectroscopy (observing the C=N stretch), and mass spectrometry (confirming the molecular weight).
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Conclusion
Cinnoline-4-carbaldehyde stands as a molecule of significant strategic importance in modern medicinal chemistry. While the parent cinnoline scaffold provides the essential pharmacophoric features for a broad range of biological activities, the C-4 aldehyde functionality offers an accessible and versatile point for synthetic elaboration. This combination allows for the systematic exploration of chemical space around a proven biological core, facilitating the development of next-generation therapeutics. The continued investigation into the synthesis and application of Cinnoline-4-carbaldehyde and its derivatives is a promising avenue for the discovery of novel drugs with optimized efficacy and safety profiles.
References
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Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. (2020). Molecules. Retrieved January 27, 2026, from [Link]
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TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. (2022). Zenodo. Retrieved January 27, 2026, from [Link]
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An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2025). Indian Journal of Pharmaceutical Education and Research. Retrieved January 27, 2026, from [Link]
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Synthesis, characterization and pharmacological evaluation of cinnoline (thiophene) derivatives. (2015). The Pharma Innovation Journal. Retrieved January 27, 2026, from [Link]
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Methods for the synthesis of cinnolines (Review). (2008). ResearchGate. Retrieved January 27, 2026, from [Link]
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